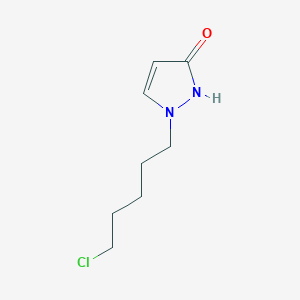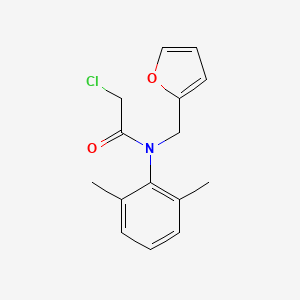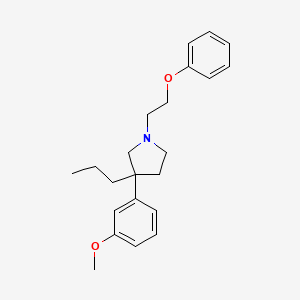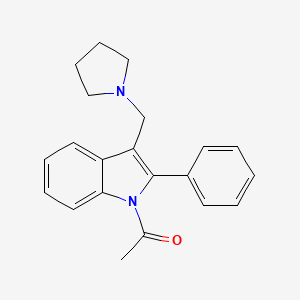![molecular formula C8H10OS B12902424 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan CAS No. 61720-51-2](/img/structure/B12902424.png)
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylthio)-2-methylfuran can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with allylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or chromatography.
Another approach involves the use of allyl bromide and 2-methylfuran in the presence of a thiol catalyst. This method also requires reflux conditions and yields 3-(Allylthio)-2-methylfuran as the primary product.
Industrial Production Methods
Industrial production of 3-(Allylthio)-2-methylfuran may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allylthio)-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 3-(Allylthio)-2-methylfuran can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The allylthio group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Allylthio)-2-methylfuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds containing allylthio groups exhibit significant biological activity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities. Its unique chemical structure makes it valuable in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Allylthio)-2-methylfuran involves its interaction with specific molecular targets and pathways. The allylthio group is known to interact with thiol-containing enzymes and proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target.
In biological systems, 3-(Allylthio)-2-methylfuran may exert its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This can lead to the activation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
3-(Allylthio)-2-methylfuran can be compared with other similar compounds, such as:
3-(Allylthio)-2-methylthiophene: Similar structure but contains a sulfur atom in place of the oxygen atom in the furan ring. Exhibits different chemical reactivity and biological activity.
3-(Allylthio)-2-methylpyrrole: Contains a nitrogen atom in place of the oxygen atom in the furan ring. Shows distinct properties and applications compared to 3-(Allylthio)-2-methylfuran.
3-(Allylthio)-2-methylbenzofuran: Contains a fused benzene ring, leading to different electronic and steric effects. Used in different applications due to its unique structure.
The uniqueness of 3-(Allylthio)-2-methylfuran lies in its specific combination of the furan ring with the allylthio and methyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-3-prop-2-enylsulfanylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-6-10-8-4-5-9-7(8)2/h3-5H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBUFRCHJQRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613529 |
Source


|
| Record name | 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61720-51-2 |
Source


|
| Record name | 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
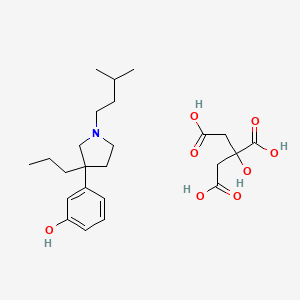
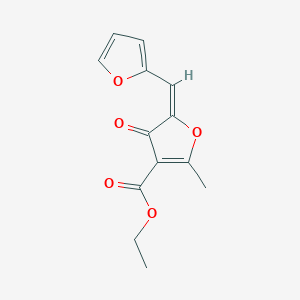
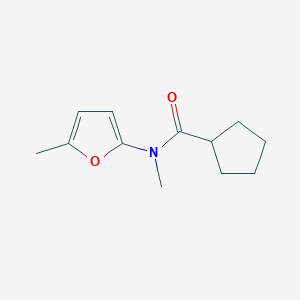
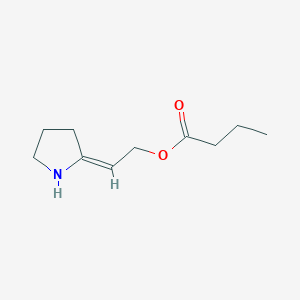

![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
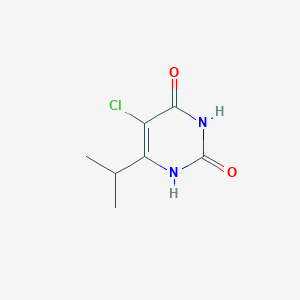
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
